ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate typically involves multiple steps. The Fischer indole synthesis is a common method used to construct the indole core. This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . . Industrial production methods would likely involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert esters to alcohols.
Scientific Research Applications
Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and testing.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate involves its interaction with various molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The specific pathways and targets would depend on the biological context, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate can be compared with other indole derivatives like:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features an indole core structure, which is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals. The specific substitutions on the indole core, including an ethyl group, a methyl group, and a methoxyphenoxy moiety, contribute to its unique chemical properties and potential biological activities.
Structural Features | Description |
---|---|
Indole Core | Bicyclic structure with a fused benzene and pyrrole ring |
Ethyl Group | Enhances lipophilicity and potential receptor interactions |
Methoxyphenoxy Group | May increase binding affinity with biological targets |
Pharmacological Activities
Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects:
- Anti-inflammatory Activity : Compounds in the indole family have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can reduce inflammation and pain.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including modulation of cell cycle progression and activation of caspases.
- Antimicrobial Effects : Similar indole derivatives have demonstrated activity against a range of microorganisms, suggesting potential applications in treating infections.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes by mimicking natural substrates. This is crucial for its anti-inflammatory and anticancer activities.
- Receptor Modulation : Interaction studies have indicated potential binding to receptors involved in neurotransmission and inflammation, such as dopamine receptors. This could lead to modulation of signaling pathways associated with neuroprotection and anti-inflammatory responses.
Case Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of various indole derivatives, including this compound. The results indicated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Mechanistic investigations revealed that it activated caspase pathways while inhibiting cell proliferation markers such as cyclin D1.
Properties
Molecular Formula |
C23H25NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-methyl-5-[2-(4-methylphenoxy)acetyl]oxyindole-3-carboxylate |
InChI |
InChI=1S/C23H25NO5/c1-5-24-16(4)22(23(26)27-6-2)19-13-18(11-12-20(19)24)29-21(25)14-28-17-9-7-15(3)8-10-17/h7-13H,5-6,14H2,1-4H3 |
InChI Key |
GICBROVJNZLGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)C)C(=O)OCC)C |
Origin of Product |
United States |
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